Unique Impurity Marker Identity in Rebamipide Manufacturing
6-Bromo-4-(bromomethyl)-1,2-dihydroquinolin-2-one is the only compound explicitly identified in the Rebamipide process patent as the '6-bromo compound' contaminant requiring removal. The patent states: 'it is necessary to remove such contaminated impurity 6-bromo compound (12) when the desired rebamipide (1) is used as a medicament' [1]. In contrast, 4-(bromomethyl)quinolin-2(1H)-one (CAS 4876-10-2) is a synthetic intermediate, not an impurity marker, and lacks the 6-bromo substituent that distinguishes the impurity from the API. This structural difference is critical because the 6-bromo impurity (MW 316.98) co-elutes near the Rebamipide peak in HPLC, whereas the non-brominated analog (MW 238.08) does not share this retention behavior, making the target compound irreplaceable for method validation .
| Evidence Dimension | Pharmaceutical regulatory identity and HPLC retention differentiation |
|---|---|
| Target Compound Data | Rebamipide Impurity 5; MW 316.98; assigned as 6-bromo compound (12) in patent; used as certified analytical standard |
| Comparator Or Baseline | 4-(Bromomethyl)quinolin-2(1H)-one (CAS 4876-10-2); MW 238.08; synthetic intermediate, not an impurity standard for Rebamipide |
| Quantified Difference | MW difference: +78.9 Da. Distinct HPLC retention due to increased lipophilicity; 6-bromo impurity co-elutes near Rebamipide, non-bromo analog does not. |
| Conditions | Rebamipide manufacturing process per US20070249835A1; analytical HPLC method validation for ANDA submission |
Why This Matters
Procurement of the correct impurity standard is mandatory for ANDA regulatory filing; using the non-brominated analog would result in method validation failure and rejection by health authorities.
- [1] Otsuka Pharmaceutical Co. Process for Preparing Rebamipide. U.S. Patent US20070249835A1, 2007, paragraphs [0020]–[0026]. View Source
